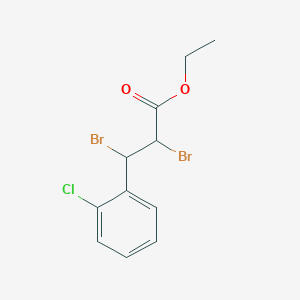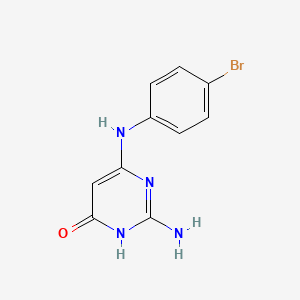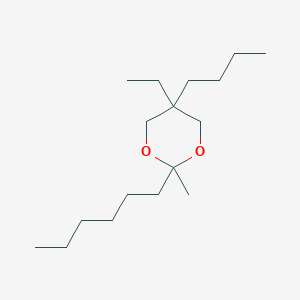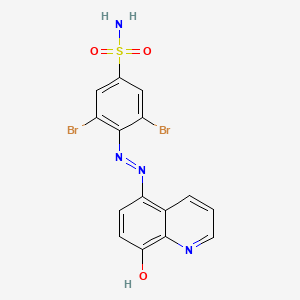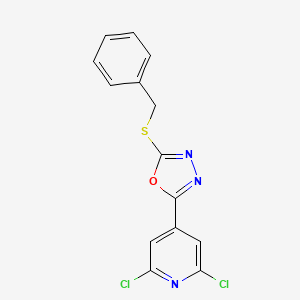
2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a benzylthio group and a dichloropyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloro-4-pyridinecarboxylic acid hydrazide with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The dichloropyridyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone derivatives, while nucleophilic substitution of the dichloropyridyl group can produce various substituted pyridyl derivatives.
科学的研究の応用
2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The dichloropyridyl group can enhance the compound’s binding affinity to these targets, while the oxadiazole ring can facilitate its penetration into cells.
類似化合物との比較
Similar Compounds
- 2-(Benzylthio)-5-(2,6-dichloro-4-pyrimidyl)-1,3,4-oxadiazole
- 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-thiadiazole
- 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-triazole
Uniqueness
Compared to similar compounds, 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring. This ring structure imparts stability and specific electronic characteristics that can enhance the compound’s efficacy in various applications. Additionally, the combination of the benzylthio and dichloropyridyl groups provides a distinct chemical profile that can be exploited for targeted interactions in medicinal and agricultural contexts.
特性
分子式 |
C14H9Cl2N3OS |
|---|---|
分子量 |
338.2 g/mol |
IUPAC名 |
2-benzylsulfanyl-5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-11-6-10(7-12(16)17-11)13-18-19-14(20-13)21-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
BKFQHZQGWFACSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC(=NC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)
